Ethyl 3-hydrazinyl-4-methylbenzoate chemical structure and properties
Ethyl 3-hydrazinyl-4-methylbenzoate chemical structure and properties
Topic: Ethyl 3-hydrazinyl-4-methylbenzoate: Chemical Structure, Synthesis, and Application in Indazole Scaffold Construction
Part 1: Executive Summary
Ethyl 3-hydrazinyl-4-methylbenzoate is a specialized organohydrazine intermediate critical to the synthesis of fused nitrogen heterocycles, specifically 1H-indazoles and substituted aryl-pyrazoles .[1][2] In modern drug discovery, this scaffold serves as a "pre-cyclization" motif for developing kinase inhibitors (e.g., VEGFR, PDGFR modulators) where the indazole core mimics the adenine binding pocket of ATP.
Unlike the more common 4-hydrazinobenzoate isomers, the 3-hydrazinyl-4-methyl substitution pattern offers a unique ortho-methyl geometry.[1][2] This proximity facilitates intramolecular cyclization strategies to form the indazole ring system, a privileged structure in medicinal chemistry. This guide details the physiochemical profile, a robust "Senior Scientist" synthesis protocol starting from the aniline precursor, and the divergent reactivity pathways available to this molecule.
Part 2: Molecular Architecture & Physiochemical Profile[1][2]
The molecule consists of an ethyl benzoate core substituted with a methyl group at the para (4) position and a hydrazinyl group at the meta (3) position. The ortho relationship between the hydrazine and methyl groups is the defining feature for its synthetic utility.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Ethyl 3-hydrazinyl-4-methylbenzoate |
| Systematic Name | Benzoic acid, 3-hydrazinyl-4-methyl-, ethyl ester |
| Parent Acid CAS | 61100-70-7 (as Hydrochloride salt of the acid) |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Hydrazine) | ~8.1 (conjugate acid), making it a potent nucleophile |
| Stability | Air-sensitive; prone to oxidation to the diazo species or azo-dimerization upon prolonged exposure to air/light.[1][2][3] Store under inert atmosphere at -20°C. |
Part 3: Synthetic Pathways (The "Senior Scientist" Protocol)
As this specific isomer is often custom-synthesized rather than bought in bulk, a robust laboratory protocol is essential.[1][2] The most reliable route proceeds via the diazotization-reduction of the commercially available Ethyl 3-amino-4-methylbenzoate.[1][2]
Mechanism of Action
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Diazotization: The amine is converted to the diazonium salt using sodium nitrite in acidic media. The ortho-methyl group provides steric bulk but does not inhibit the reaction.[1][2]
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Reduction: The diazonium species is reduced in situ to the hydrazine. While Stannous Chloride (SnCl₂) is a classic reductant, the Sodium Sulfite/Dithionite method is preferred in GMP-like settings to avoid heavy metal contamination.
Detailed Experimental Protocol
Starting Material: Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8)[1]
Reagents:
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Sodium Nitrite (NaNO₂)[3]
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Hydrochloric Acid (HCl, 12M)[3]
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Stannous Chloride Dihydrate (SnCl₂·2H₂O) [Preferred for small scale/high yield]
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Sodium Hydroxide (NaOH)[3]
Step-by-Step Methodology:
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Solubilization & Acidification:
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Dissolve 10.0 g (55.8 mmol) of Ethyl 3-amino-4-methylbenzoate in 100 mL of concentrated HCl.
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Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is required.
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Cool the suspension to -5°C to 0°C using an ice/salt bath.[1][2] Critical: Temperature must not exceed 5°C to prevent diazonium decomposition to the phenol.
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-
Diazotization:
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Prepare a solution of NaNO₂ (4.2 g, 61 mmol, 1.1 eq) in 15 mL water.
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Add the nitrite solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 0°C.
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Stir for an additional 30 minutes. The mixture should become a clear (or slightly turbid) yellow/orange solution.
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-
Reduction (SnCl₂ Method):
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Dissolve SnCl₂[1][2]·2H₂O (28.0 g, 124 mmol, 2.2 eq) in 30 mL conc. HCl. Cool to 0°C.
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Add the cold SnCl₂ solution to the diazonium mixture rapidly with vigorous stirring.
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Observation: A thick white/cream precipitate (the hydrazine hydrochloride double salt) will form almost immediately.
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Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
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-
Isolation & Free Basing:
-
Filter the solid precipitate.[3][4][5] Wash with cold dilute HCl.
-
Suspend the solid in 100 mL ethyl acetate and 50 mL water.
-
Slowly add 2M NaOH (or saturated NaHCO₃) while stirring until the aqueous layer is pH 9-10. Caution: Do not exceed pH 12 to avoid ester hydrolysis.
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Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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-
Purification:
Yield Expectation: 75-85%
Part 4: Reactivity & Application in Drug Design
The core utility of Ethyl 3-hydrazinyl-4-methylbenzoate lies in its divergent reactivity . It acts as a linchpin for two major classes of heterocycles.
Pathway A: Indazole Formation (Intramolecular Cyclization)
This is the primary "high-value" application.[2] The ortho-methyl group allows for the construction of the 1H-indazole core.[1][2]
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Mechanism: Oxidative cyclization or reaction with carboxylic acid derivatives followed by ring closure.[2]
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Reagent: Acetic anhydride (followed by phase transfer catalysis) or direct oxidative cyclization using reagents like PIDA (Phenyliodine diacetate).
Pathway B: Aryl-Pyrazole Synthesis (Intermolecular Condensation)
Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate).
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Mechanism: Condensation of the hydrazine nitrogens with the carbonyl carbons.
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Result: A pyrazole ring attached to the phenyl ring (not fused). This creates 1-aryl-pyrazoles , a scaffold seen in NSAIDs (e.g., Celecoxib analogs) and thrombopoietin receptor agonists.[1]
Visualization of Reaction Pathways
Caption: Divergent synthesis pathways starting from the amine precursor to the hydrazine scaffold, leading to fused Indazoles or substituted Pyrazoles.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 1.30 (t, 3H): Ethyl ester CH₃.
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δ 2.25 (s, 3H): Aryl-CH₃ (Methyl at C4).
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δ 4.25 (q, 2H): Ethyl ester CH₂.
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δ 4.5-5.0 (br s, 2H): -NH₂ (Hydrazine terminal amine).[1]
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δ 6.8-7.5 (m, 3H): Aromatic protons. Look for the ortho coupling between H5 and H6, and meta coupling for H2.
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δ 7.8-8.2 (br s, 1H): -NH- (Hydrazine internal amine).[1]
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-
IR Spectroscopy:
Part 6: Safety & Handling
Hydrazine derivatives are potentially hazardous. [2]
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Toxicity: Suspected carcinogen and mutagen. Handle in a fume hood with double gloving (Nitrile).
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Allergenicity: Potent skin sensitizer. Avoid all skin contact.
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Instability:
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Thermal: Do not heat the isolated hydrazine above 50°C without solvent; risk of rapid decomposition.
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Chemical: Incompatible with strong oxidizing agents (risk of fire/explosion) and aldehydes (uncontrolled condensation).
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References
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Organic Syntheses, Coll.[3][5] Vol. 3, p. 495 (1955); Vol. 24, p. 53 (1944). Preparation of Phenylhydrazine via Diazotization.
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Journal of Medicinal Chemistry. Indazole Synthesis Strategies for Kinase Inhibitors. (General reference for Indazole scaffold utility).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 3-amino-4-methylbenzoate (Precursor).
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Sigma-Aldrich (Merck). Safety Data Sheet for Phenylhydrazine derivatives.[2]
